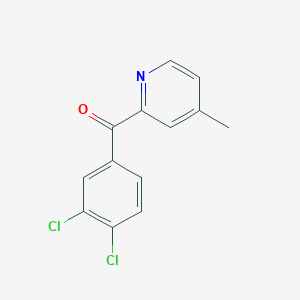

2-(3,4-Dichlorobenzoyl)-4-methylpyridine

Description

2-(3,4-Dichlorobenzoyl)-4-methylpyridine is a heterocyclic compound featuring a pyridine ring substituted with a 4-methyl group and a 3,4-dichlorobenzoyl moiety. The benzoyl group introduces electron-withdrawing chlorine atoms at the 3- and 4-positions, which influence electronic properties and reactivity. Synthesis routes for related compounds, such as 3-[2-(3,4-Dichlorobenzoyl)allyl]-4-hydroxy-6-methylpyran-2-one (7c), involve condensation reactions with dichlorobenzoyl precursors .

Propriétés

IUPAC Name |

(3,4-dichlorophenyl)-(4-methylpyridin-2-yl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9Cl2NO/c1-8-4-5-16-12(6-8)13(17)9-2-3-10(14)11(15)7-9/h2-7H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSZGIXKYFQPQEE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC=C1)C(=O)C2=CC(=C(C=C2)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9Cl2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001223613 | |

| Record name | (3,4-Dichlorophenyl)(4-methyl-2-pyridinyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001223613 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

266.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1187164-07-3 | |

| Record name | (3,4-Dichlorophenyl)(4-methyl-2-pyridinyl)methanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1187164-07-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (3,4-Dichlorophenyl)(4-methyl-2-pyridinyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001223613 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Activité Biologique

2-(3,4-Dichlorobenzoyl)-4-methylpyridine is an organic compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, synthesis methods, and relevant research findings.

Chemical Structure and Properties

The molecular formula of 2-(3,4-Dichlorobenzoyl)-4-methylpyridine is . The compound features a pyridine ring substituted with a dichlorobenzoyl group and a methyl group. The presence of the pyridine nitrogen and the electrophilic nature of the dichlorobenzoyl group contribute to its reactivity in various chemical environments.

Synthesis Methods

The synthesis of 2-(3,4-Dichlorobenzoyl)-4-methylpyridine can be achieved through multiple pathways, often involving reactions between dichlorobenzoyl chloride and 4-methylpyridine derivatives under controlled conditions. One common method involves the use of N,N'-dimethylformamide (DMF) as a solvent, allowing for efficient reaction at elevated temperatures.

Antimicrobial Activity

Research has indicated that 2-(3,4-Dichlorobenzoyl)-4-methylpyridine exhibits antimicrobial properties. In vitro studies have shown significant inhibition against various bacterial strains, suggesting its potential as an antibacterial agent. For example, it demonstrated effective inhibition against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli.

Anticancer Potential

The compound has also been evaluated for its anticancer properties. In particular, studies have focused on its effects on cell proliferation and apoptosis in cancer cell lines. Preliminary data suggest that 2-(3,4-Dichlorobenzoyl)-4-methylpyridine may induce apoptosis in certain cancer cells through mechanisms involving oxidative stress and mitochondrial dysfunction .

Enzyme Inhibition

Another area of interest is the inhibition of specific enzymes. The compound has been tested for its ability to inhibit glycogen phosphorylase, an enzyme linked to glucose metabolism and type 2 diabetes management. Findings indicate that it can bind effectively to the allosteric site of the enzyme, potentially leading to therapeutic applications in metabolic disorders .

Case Studies

Several case studies highlight the biological activity of 2-(3,4-Dichlorobenzoyl)-4-methylpyridine:

-

Case Study 1: Antimicrobial Efficacy

In a study assessing the antimicrobial activity of various pyridine derivatives, 2-(3,4-Dichlorobenzoyl)-4-methylpyridine was found to exhibit superior activity compared to other analogs. The Minimum Inhibitory Concentration (MIC) values were determined for several bacterial strains, confirming its potential as a broad-spectrum antimicrobial agent. -

Case Study 2: Cancer Cell Line Studies

A series of experiments conducted on human cancer cell lines demonstrated that treatment with 2-(3,4-Dichlorobenzoyl)-4-methylpyridine resulted in a dose-dependent decrease in cell viability. Flow cytometry analyses revealed increased rates of apoptosis correlated with elevated levels of reactive oxygen species (ROS), indicating a potential mechanism for its anticancer effects.

Comparative Analysis with Related Compounds

| Compound Name | Structure Features | Unique Properties |

|---|---|---|

| 3-Amino-2-chloro-4-methylpyridine | Contains an amino group instead of a carbonyl | Intermediate in drug synthesis |

| 2-Chloro-6-methylpyridine | Chlorine at position 2 and methyl at position 6 | Different reactivity patterns due to substitution |

| 3,4-Dichlorobenzoic acid | Similar dichlorinated benzene structure | More acidic; used in organic synthesis |

| 4-Methyl-3-nitropyridine | Contains a nitro group instead of a benzoyl group | Exhibits different biological activities related to nitro compounds |

Comparaison Avec Des Composés Similaires

Substituent Effects on Acidity and Reactivity

- 4-Methylpyridine (4-Picoline): The 4-methyl group in pyridine analogs increases acidity compared to 2-methylpyridine. Studies show that 4-methylpyridine is a stronger acid (pKa ~6.0) than 2-methylpyridine (pKa ~6.7) due to resonance stabilization of the conjugate base .

2,4-Lutidine (2,4-Dimethylpyridine) :

This analog demonstrates reduced reactivity in electrophilic substitution due to steric hindrance from adjacent methyl groups. In contrast, the 3,4-dichlorobenzoyl group in the target compound may direct reactivity toward nucleophilic attack at the pyridine ring’s electron-deficient positions .

Dichlorobenzoyl Derivatives

2,4-Dichlorobenzoyl Chloride :

A hazardous chemical (CAS 89-75-8) with high reactivity due to the acyl chloride group. The 3,4-dichloro substitution in the target compound’s benzoyl moiety may confer similar electrophilicity but with reduced volatility compared to the chloride derivative .Ixazomib Citrate :

A proteasome inhibitor containing a 2,5-dichlorobenzoyl group. The 3,4-dichloro configuration in the target compound may alter binding affinity in biological systems compared to ixazomib’s 2,5-substitution, highlighting the importance of halogen positioning .

Critical Analysis of Substituent Positioning

- Electronic Effects :

The 3,4-dichloro substitution on the benzoyl group creates a strong electron-withdrawing effect, deactivating the pyridine ring and directing reactions to meta/para positions. This contrasts with methylpyridines, where electron-donating groups activate the ring . - Steric Considerations : The 4-methyl group on the pyridine ring introduces minimal steric hindrance compared to 2,4-lutidine, which has adjacent methyl groups that impede reactivity .

Méthodes De Préparation

Chlorination of Dichlorotoluene

One robust method involves the chlorination of 3,4-dichlorotoluene using chlorine gas in the presence of radical initiators such as azodiisobutyronitrile (AIBN). This reaction converts the methyl group into a trichloromethyl group, producing 3,4-dichlorotrichloromethylbenzene as a crude intermediate.

- Catalyst: Azodiisobutyronitrile (AIBN) at 0.2–1% mass relative to 3,4-dichlorotoluene.

- Reaction Conditions: Controlled temperature to optimize chlorination while minimizing side reactions.

- Chlorine Introduction: Gradual, with monitoring by gas chromatography (GC) until less than 0.05% unreacted starting material remains.

- Byproduct Handling: Hydrogen chloride gas generated is absorbed in aqueous or alkaline scrubbers to minimize environmental impact.

Hydrolysis to 3,4-Dichlorobenzoyl Chloride

The chlorinated intermediate undergoes hydrolysis with water to convert the trichloromethyl group into the corresponding benzoyl chloride.

- Reaction Conditions: Controlled heating with slow addition of water.

- Monitoring: GC tracking to ensure complete conversion (less than 0.05% residual chlorinated intermediate).

- Product Isolation: The crude 3,4-dichlorobenzoyl chloride is purified by reduced pressure distillation.

Purification by Reduced Pressure Distillation

The crude product is subjected to vacuum distillation to isolate pure 3,4-dichlorobenzoyl chloride.

| Fraction | Boiling Point (°C) | Description | GC Purity (%) |

|---|---|---|---|

| Front-end Volatiles | 50-55 | Acetyl chloride or similar | 98-99 |

| Main Cut | 122-124 / 15 mmHg | 3,4-Dichlorobenzoyl chloride | >99 |

Acylation of 4-Methylpyridine to Form 2-(3,4-Dichlorobenzoyl)-4-methylpyridine

With 3,4-dichlorobenzoyl chloride in hand, the next step is the acylation of 4-methylpyridine to yield the target compound.

Reaction Overview

The process typically involves the Friedel-Crafts acylation or nucleophilic substitution where the acyl chloride reacts with 4-methylpyridine under catalytic conditions.

- Catalysts: Lewis acids such as aluminum chloride (AlCl3), iron(III) chloride (FeCl3), or zinc chloride (ZnCl2) are commonly used to activate the acyl chloride.

- Solvents: Non-protic solvents like dichloromethane or chloroform are preferred to maintain catalyst activity.

- Temperature: Usually maintained between 60–140 °C, with reaction times ranging from 1 to 4 hours depending on scale and catalyst.

Optimized Reaction Conditions from Literature

| Parameter | Range/Value | Notes |

|---|---|---|

| Molar Ratio (Acyl Chloride:4-Methylpyridine) | 1:1 to 1.1:1 | Slight excess of acyl chloride may improve yield |

| Catalyst Loading | 0.05–0.5 equivalents | Based on Lewis acid catalyst used |

| Reaction Temperature | 60–140 °C | Higher temperatures favor faster reaction |

| Reaction Time | 1–4 hours | Monitored by TLC or GC for completion |

Workup and Purification

- Quenching the reaction mixture with water or dilute acid to deactivate the catalyst.

- Extraction with organic solvents.

- Purification by recrystallization or column chromatography to achieve high purity.

Summary Table of Key Preparation Steps

| Step | Reagents/Conditions | Yield (%) | Purity (%) | Notes |

|---|---|---|---|---|

| Chlorination of 3,4-Dichlorotoluene | Cl2 gas, AIBN catalyst, controlled temp | >95 | Crude | Radical chlorination with HCl gas absorption |

| Hydrolysis to 3,4-Dichlorobenzoyl chloride | Water addition, heating, GC monitoring | 90–98 | ~99 | Slow water addition critical to avoid side reactions |

| Vacuum Distillation | Reduced pressure, 122–124 °C at 15 mmHg | — | >99 | Purification step |

| Acylation with 4-Methylpyridine | Lewis acid catalyst (AlCl3/FeCl3), 60–140 °C | 85–95 | >98 | Reaction time and catalyst loading optimized |

Research Findings and Notes

- The use of Lewis acid catalysts such as aluminum chloride or iron(III) chloride significantly enhances acylation efficiency and selectivity.

- Controlling the molar ratios and reaction temperature is crucial to minimize side reactions such as polyacylation or decomposition.

- Chlorination via radical initiation with AIBN provides a cleaner chlorination step compared to direct chlorination without a catalyst.

- Reduced pressure distillation is effective in isolating high-purity 3,4-dichlorobenzoyl chloride, which directly impacts the quality of the final acylated product.

- Environmental considerations such as absorption of hydrogen chloride gas and controlled addition of reagents improve safety and sustainability.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 2-(3,4-Dichlorobenzoyl)-4-methylpyridine, and how can reaction yields be optimized?

- Methodological Answer : The compound can be synthesized via palladium-catalyzed cross-coupling reactions, as demonstrated in analogous pyridine derivatives. For example, coupling 2-chloro-4-methylpyridine with 3,4-dichlorobenzoyl chloride under controlled conditions (e.g., inert atmosphere, THF solvent, 60–80°C) may yield the target compound. Optimization strategies include adjusting catalyst loading (e.g., Pd(PPh₃)₄), using excess ligand (e.g., XPhos), and monitoring reaction progress via TLC or HPLC. Lower yields (e.g., <25%) in similar reactions suggest side-product formation, necessitating purification via column chromatography or recrystallization .

Q. How should researchers characterize the purity and structural integrity of 2-(3,4-Dichlorobenzoyl)-4-methylpyridine using spectroscopic techniques?

- Methodological Answer : Combine nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS). For instance, in related compounds, key ¹H NMR signals include aromatic protons (δ 7.5–8.5 ppm) and methyl groups (δ 2.3–2.5 ppm). HRMS analysis (e.g., [M+H]+ at m/z 280.0403) confirms molecular weight. Purity can be validated via HPLC (C18 column, acetonitrile/water gradient) with UV detection at 254 nm .

Q. What safety protocols are critical when handling 2-(3,4-Dichlorobenzoyl)-4-methylpyridine, given its structural analogs?

- Methodological Answer : Use fume hoods, nitrile gloves, and protective eyewear. Store in airtight containers at –20°C to prevent hydrolysis. Avoid exposure to moisture or strong bases, as dichlorobenzoyl derivatives may release toxic HCl gas. Dispose of waste via neutralization with 10% sodium bicarbonate before incineration .

Advanced Research Questions

Q. How does the electronic environment of the 4-methylpyridine moiety influence the compound’s reactivity in cross-coupling reactions?

- Methodological Answer : The methyl group at the 4-position stabilizes the pyridine ring via inductive effects, reducing its basicity compared to 2-methylpyridine analogs. This impacts catalytic cycles in cross-coupling reactions; for example, weaker coordination to Pd catalysts may slow transmetallation. Computational studies (DFT) can model charge distribution, while kinetic experiments (e.g., variable-temperature NMR) track intermediate formation .

Q. What strategies can resolve contradictions in reported biological activities of 2-(3,4-Dichlorobenzoyl)-4-methylpyridine derivatives?

- Methodological Answer : Conduct meta-analyses of structure-activity relationships (SAR) across studies. For instance, discrepancies in cytotoxicity (e.g., IC₅₀ values) may arise from assay conditions (e.g., cell line variability). Validate findings using orthogonal assays (e.g., apoptosis markers vs. metabolic activity). Computational docking studies (e.g., AutoDock Vina) can identify binding site interactions with targets like kinase domains .

Q. How can researchers design analogs of 2-(3,4-Dichlorobenzoyl)-4-methylpyridine for enhanced cytotoxic activity?

- Methodological Answer : Introduce substituents at the pyridine or dichlorobenzoyl groups to modulate lipophilicity and target engagement. For example, replacing methyl with trifluoromethyl improves metabolic stability. Synthesize derivatives via selenium dioxide-mediated cyclization (as in fused triazole systems) and evaluate cytotoxicity against cancer cell lines (e.g., MCF-7, HeLa) using MTT assays. Compare results with parent compound .

Q. What computational tools are suitable for predicting the environmental fate of 2-(3,4-Dichlorobenzoyl)-4-methylpyridine?

- Methodological Answer : Use EPI Suite (EPA) to estimate biodegradation half-life and bioaccumulation potential. Molecular dynamics simulations (e.g., GROMACS) model interactions with soil organic matter. Experimental validation via soil column studies under controlled pH/temperature conditions can confirm persistence .

Data Contradiction Analysis

Q. How should researchers address conflicting reports on the stability of 2-(3,4-Dichlorobenzoyl)-4-methylpyridine in acidic media?

- Methodological Answer : Replicate degradation studies under standardized conditions (e.g., 0.1 M HCl, 37°C). Monitor decomposition via LC-MS to identify degradation products (e.g., hydrolyzed benzoyl or pyridine fragments). Compare activation energy (Arrhenius plots) across studies to isolate temperature-dependent instability .

Experimental Design

Q. What in vitro models are appropriate for studying the herbicidal mechanism of 2-(3,4-Dichlorobenzoyl)-4-methylpyridine analogs?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.